2-(3-Bromophenyl)ethanethioamide
Description
2-(3-Bromophenyl)ethanethioamide (CAS: 834861-78-8) is a brominated aromatic thioamide compound primarily used in industrial and scientific research applications . Its structure features a benzene ring substituted with a bromine atom at the meta position and an ethanethioamide (-CH₂-C(=S)-NH₂) side chain. Current SDS information lacks detailed physicochemical, toxicological, or environmental data, limiting comprehensive safety or performance assessments.
Properties
IUPAC Name |
2-(3-bromophenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCUCUCIFQMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)ethanethioamide typically involves the reaction of 3-bromobenzyl chloride with thioacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thioacetamide acts as a nucleophile, displacing the chloride ion from the 3-bromobenzyl chloride.
Reaction Conditions:
Reagents: 3-bromobenzyl chloride, thioacetamide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl ethanethioamides
Scientific Research Applications
2-(3-Bromophenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thioamides with aromatic substituents, such as 2-(4-bromophenyl)ethanethioamide (para-bromo isomer) and 2-(3-chlorophenyl)ethanethioamide (chloro-substituted analogue), are structurally related. Key differences include:
- Substituent Position: The meta-bromo substituent in 2-(3-bromophenyl)ethanethioamide may induce distinct electronic effects compared to para-substituted analogues.
- Halogen Type : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence steric interactions and reactivity in cross-coupling reactions.
Physicochemical Properties
No experimental data for melting point, boiling point, or solubility are provided in the SDS for this compound . However, comparisons with analogous compounds can be inferred:
Thioamides generally exhibit weaker hydrogen bonding than amides, reducing aqueous solubility. Brominated derivatives are typically less polar than chlorinated analogues, which may enhance lipid solubility.
Biological Activity
2-(3-Bromophenyl)ethanethioamide, with the CAS number 834861-78-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bromophenyl group attached to an ethanethioamide moiety. This structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an anticancer agent and its effects on various biological systems.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is similar to other compounds known for their microtubule-targeting properties.
Table 1: Antiproliferative Effects of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Microtubule disruption |
| MCF-7 | 20 | Apoptosis induction |
| A549 | 18 | Cell cycle arrest |
The primary mechanism by which this compound exerts its biological effects involves binding to the colchicine site on microtubules. This binding disrupts normal microtubule dynamics, which is crucial for mitosis and cellular integrity.
Case Studies
- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis, including chromatin condensation and membrane blebbing. The IC50 value was determined to be approximately 15 μM.
- MCF-7 Breast Cancer Model : Another investigation focused on MCF-7 cells showed that the compound not only inhibited cell proliferation but also induced apoptotic pathways through caspase activation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate bioavailability and is metabolized primarily in the liver.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | ~40% |
| Half-life | 4 hours |
| Metabolism | Liver |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
